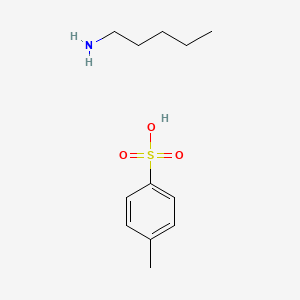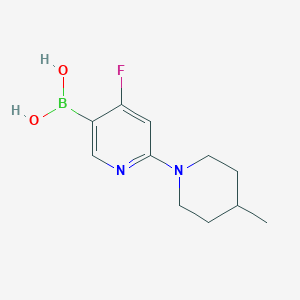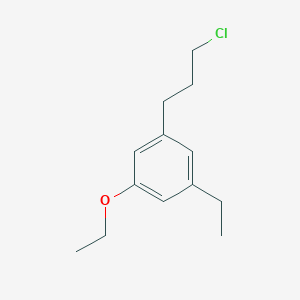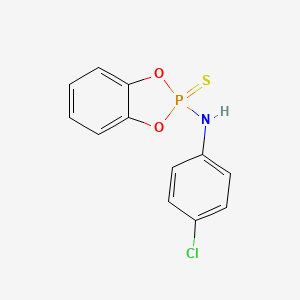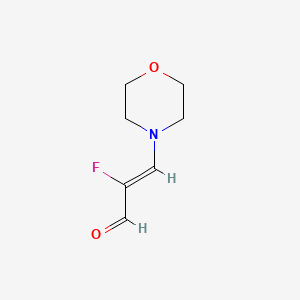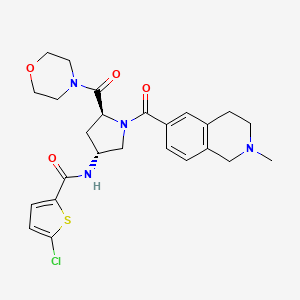![molecular formula C29H46N4O B14073533 Bis[3,5-bis(diethylamino)phenyl]methanone CAS No. 101246-80-4](/img/structure/B14073533.png)
Bis[3,5-bis(diethylamino)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, bis[3,5-bis(diethylamino)phenyl]- is a chemical compound with the molecular formula C_21H_28N_2O It is known for its unique structure, which includes two 3,5-bis(diethylamino)phenyl groups attached to a central methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[3,5-bis(diethylamino)phenyl]- typically involves the reaction of 3,5-bis(diethylamino)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of Methanone, bis[3,5-bis(diethylamino)phenyl]- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, bis[3,5-bis(diethylamino)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used. These reactions often require specific solvents and temperature control.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles. The conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methanone, bis[3,5-bis(diethylamino)phenyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it valuable in the development of new materials and technologies.
Mecanismo De Acción
The mechanism of action of Methanone, bis[3,5-bis(diethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methanone, bis[3,5-bis(diethylamino)phenyl]- can be compared with other similar compounds, such as:
Methanone, bis[4-(diethylamino)phenyl]-: This compound has a similar structure but with different substitution patterns on the phenyl rings. It may exhibit different chemical and biological properties.
Methanone, bis[4-(dimethylamino)phenyl]-: Another related compound with dimethylamino groups instead of diethylamino groups. The difference in alkyl groups can affect the compound’s reactivity and applications.
The uniqueness of Methanone, bis[3,5-bis(diethylamino)phenyl]- lies in its specific substitution pattern and the resulting properties, which make it suitable for particular applications in research and industry.
Propiedades
Número CAS |
101246-80-4 |
|---|---|
Fórmula molecular |
C29H46N4O |
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
bis[3,5-bis(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C29H46N4O/c1-9-30(10-2)25-17-23(18-26(21-25)31(11-3)12-4)29(34)24-19-27(32(13-5)14-6)22-28(20-24)33(15-7)16-8/h17-22H,9-16H2,1-8H3 |
Clave InChI |
BRIADNNWMLWWQA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)N(CC)CC)N(CC)CC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


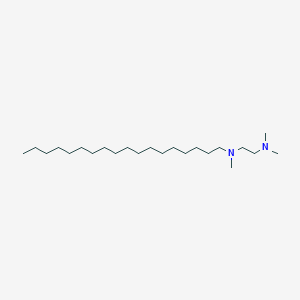

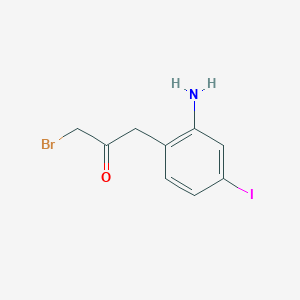
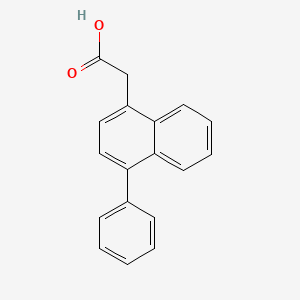
![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)
